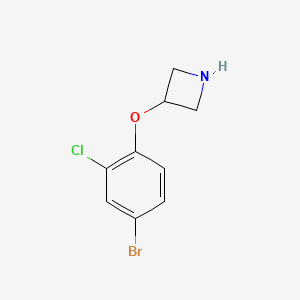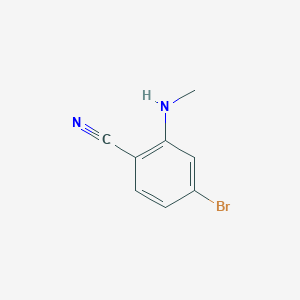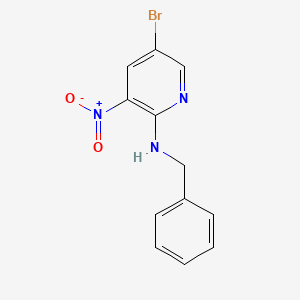
4-(1-Aminopropyl)phenol hydrochloride
Descripción general
Descripción
4-(1-Aminopropyl)phenol hydrochloride is a unique chemical compound with the empirical formula C9H14ClNO and a molecular weight of 187.67 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for 4-(1-Aminopropyl)phenol hydrochloride isNC(CC)C(C=C1)=CC=C1O.[H]Cl . This represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
4-(1-Aminopropyl)phenol hydrochloride is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.Aplicaciones Científicas De Investigación
Neuroscience Research
4-(1-Aminopropyl)phenol hydrochloride is utilized in neuroscience research due to its potential activity on the central nervous system. It can serve as a precursor or a ligand in the study of neurotransmitter pathways and receptors . Its role in modulating synaptic transmission and plasticity is of particular interest for understanding brain function and addressing neurological disorders.
Pharmacology
In pharmacology, this compound is explored for its pharmacokinetic properties and as a building block for the synthesis of more complex molecules . It may be involved in the development of drugs targeting specific receptors or enzymes within the body, contributing to the creation of new therapeutic agents.
Biochemistry
Biochemists use 4-(1-Aminopropyl)phenol hydrochloride in enzyme studies and metabolic pathway analysis . It can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the mechanisms of action of various biochemical processes.
Medicinal Chemistry
This compound is significant in medicinal chemistry for the design and synthesis of new drug candidates. It can be incorporated into larger molecules to improve drug efficacy, reduce toxicity, or modify pharmacological profiles .
Toxicology
Toxicologists may investigate 4-(1-Aminopropyl)phenol hydrochloride for its toxicological effects. Studies could include its impact on cellular health, potential carcinogenicity, and safety profile in drug development contexts .
Chemical Synthesis
As an organic building block, 4-(1-Aminopropyl)phenol hydrochloride is valuable in chemical synthesis. It can be used to construct complex organic molecules, polymers, and other materials with specific properties for various applications .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in the development of analytical methods. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical techniques .
Materials Science
Researchers in materials science may explore the use of 4-(1-Aminopropyl)phenol hydrochloride in the creation of new materials. Its chemical properties could contribute to the development of innovative composites, coatings, or electronic materials .
Safety And Hazards
This compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Propiedades
IUPAC Name |
4-(1-aminopropyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-9(10)7-3-5-8(11)6-4-7;/h3-6,9,11H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZSZQKNTDZIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648546 | |
| Record name | 4-(1-Aminopropyl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Aminopropyl)phenol hydrochloride | |
CAS RN |
1135288-77-5 | |
| Record name | 4-(1-Aminopropyl)phenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135288775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Aminopropyl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-AMINOPROPYL)PHENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q611N4XI9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)




![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)







